![molecular formula C14H21NO B055017 2-(1-Benzylpiperidin-2-yl)ethanol CAS No. 119204-13-6](/img/structure/B55017.png)
2-(1-Benzylpiperidin-2-yl)ethanol
Overview
Description
2-(1-Benzylpiperidin-2-yl)ethanol is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as BPE or N-ethylpiperidin-2-ylmethylcarbinol. BPE is a white crystalline powder that is soluble in water and ethanol. It has been widely used in scientific research due to its various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of BPE is not well understood. However, it has been proposed that BPE acts on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. BPE has also been found to interact with the opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
BPE has been shown to exhibit various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters such as dopamine and serotonin in the brain. BPE has also been found to exhibit antioxidant properties, which may contribute to its neuroprotective effects. Additionally, BPE has been shown to reduce the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
BPE has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, BPE has been extensively studied, and its pharmacological activities are well characterized. However, one of the limitations of using BPE in lab experiments is its low solubility in water, which may limit its use in certain assays.
Future Directions
There are several future directions for research on BPE. One area of interest is the development of new derivatives of BPE that exhibit improved pharmacological activities. Additionally, the mechanism of action of BPE needs to be further elucidated to better understand its pharmacological effects. Another area of interest is the potential use of BPE in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Further studies are needed to determine the efficacy of BPE in these conditions.
Scientific Research Applications
BPE has been extensively used in scientific research due to its various pharmacological activities. It has been shown to exhibit analgesic, anxiolytic, and antidepressant effects. BPE has also been found to possess antitumor and anti-inflammatory properties. Additionally, BPE has been used as a precursor in the synthesis of other piperidine derivatives that exhibit similar pharmacological activities.
properties
CAS RN |
119204-13-6 |
---|---|
Product Name |
2-(1-Benzylpiperidin-2-yl)ethanol |
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-(1-benzylpiperidin-2-yl)ethanol |
InChI |
InChI=1S/C14H21NO/c16-11-9-14-8-4-5-10-15(14)12-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2 |
InChI Key |
XVVWCBYOAWWICR-UHFFFAOYSA-N |
SMILES |
C1CCN(C(C1)CCO)CC2=CC=CC=C2 |
Canonical SMILES |
C1CCN(C(C1)CCO)CC2=CC=CC=C2 |
synonyms |
1-BENZYL-2-(2-HYDROXYETHYL) PIPERIDINE |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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